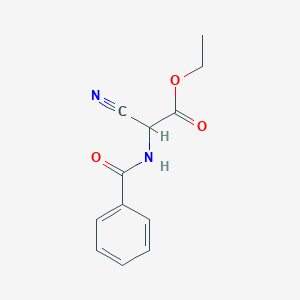

Ethyl 2-benzamido-2-cyanoacetate

Übersicht

Beschreibung

Ethyl 2-benzamido-2-cyanoacetate is a chemical compound with the linear formula C12H12N2O3 . It has a molecular weight of 232.24 . The IUPAC name for this compound is ethyl (benzoylamino)(cyano)acetate . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for Ethyl 2-benzamido-2-cyanoacetate is 1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) . The SMILES representation is CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 .

Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to Ethyl 2-benzamido-2-cyanoacetate, have been used as precursors in reactions leading to the construction of heterocycles . The reaction mechanism presumably includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Physical And Chemical Properties Analysis

Ethyl 2-benzamido-2-cyanoacetate is a pale-yellow to yellow-brown solid . It has a molecular weight of 232.24 and a linear formula of C12H12N2O3 . It should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

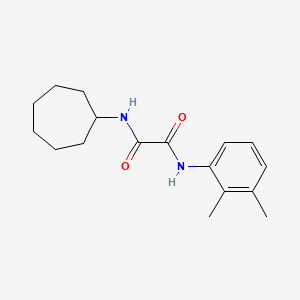

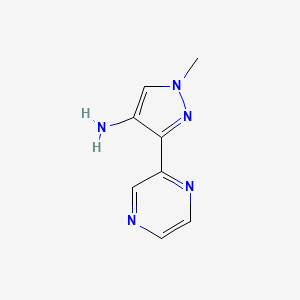

Synthesis of Benzamide-Based 5-Aminopyrazoles

Ethyl 2-benzamido-2-cyanoacetate can be used in the synthesis of benzamide-based 5-aminopyrazoles . These compounds are prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .

Anti-Influenza A Virus Activity

Benzamide-based 5-aminopyrazoles, synthesized using Ethyl 2-benzamido-2-cyanoacetate, have shown significant anti-influenza A virus (subtype H5N1) activity . Eight compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) with viral reduction in the range of 65-85% .

Formation of 3-Ethoxy-5-Phenyl-1H-1,2,4-Triazole

A reaction of benzoyl isothiocyanate with ethyl cyanoacetate in KOH−EtOH followed by alkylation with methyl iodide at room temperature and then a reaction with hydrazine has resulted in the formation of 3-ethoxy-5-phenyl-1H-1,2,4-triazole .

Cyanoacetylation of Amines

Ethyl 2-benzamido-2-cyanoacetate can be used in the cyanoacetylation of amines . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Synthesis of N-Cyanoacetamide Derivatives

Ethyl 2-benzamido-2-cyanoacetate can be used in the synthesis of N-cyanoacetamide derivatives . These compounds are considered one of the most important precursors for heterocyclic synthesis .

Formation of Biologically Active Novel Heterocyclic Moieties

The chemical reactivity and reactions of N-cyanoacetamides, synthesized using Ethyl 2-benzamido-2-cyanoacetate, can be used to obtain biologically active novel heterocyclic moieties .

Safety and Hazards

Ethyl 2-benzamido-2-cyanoacetate has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Eigenschaften

IUPAC Name |

ethyl 2-benzamido-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGULCGNJTQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-benzamido-2-cyanoacetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2710440.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)